molecular formula C20H14O2S B077786 1-Naphthyl sulfone CAS No. 13250-03-8

1-Naphthyl sulfone

Cat. No.: B077786
CAS No.: 13250-03-8
M. Wt: 318.4 g/mol
InChI Key: AEKZEKVVJXLCSI-UHFFFAOYSA-N
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Description

1-Naphthyl sulfone is an organic compound with the molecular formula C₁₀H₈O₂S. It is a derivative of naphthalene, where a sulfone group is attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl sulfone can be synthesized through several methods. One common method involves the oxidation of 1-naphthyl sulfide using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired sulfone product.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These processes may involve the use of continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl sulfone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: 1-Naphthyl sulfide.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

1-Naphthyl sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-Naphthyl sulfone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules.

Comparison with Similar Compounds

1-Naphthyl sulfone can be compared with other similar compounds, such as:

    Naphthalene-1-sulfonic acid: Similar structure but contains a sulfonic acid group instead of a sulfone group.

    1-Naphthyl sulfide: Contains a sulfide group instead of a sulfone group.

    2-Naphthyl sulfone: Similar structure but the sulfone group is attached to a different position on the naphthalene ring.

The uniqueness of this compound lies in its specific reactivity and the presence of the sulfone group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-naphthalen-1-ylsulfonylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2S/c21-23(22,19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKZEKVVJXLCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357517
Record name 1,1'-Sulfonyldinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-03-8
Record name 1,1'-Dinaphthyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Sulfonyldinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NAPHTHYL SULFONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-DINAPHTHYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JTT904A64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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